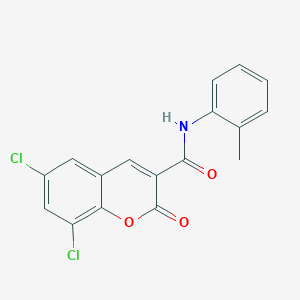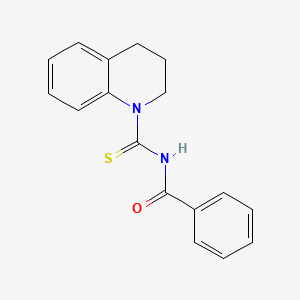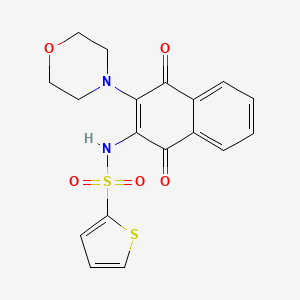![molecular formula C18H17NO4S2 B2414956 Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-06-8](/img/structure/B2414956.png)
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, also known as EHT 1864, is a small molecule inhibitor that has been shown to have potential therapeutic benefits in various diseases. The compound is synthesized using a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future applications.
作用機序
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 inhibits the activity of Rho GTPases by binding to the nucleotide-binding site and preventing the exchange of GDP for GTP. This leads to the inhibition of downstream signaling pathways that regulate cell migration, proliferation, and survival. The compound has been shown to selectively inhibit RhoA, Rac1, and Cdc42, which are key regulators of cell motility and invasion.
生化学的および生理学的効果
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell invasion and metastasis, reduction in inflammation, and improvement in cardiovascular function. The compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which are important processes in tumor growth and progression.
実験室実験の利点と制限
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 has several advantages for lab experiments, including its high potency and selectivity for Rho GTPases, which allows for precise targeting of specific signaling pathways. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has been shown to have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864, including the development of more potent and selective inhibitors, the identification of new targets for Rho GTPases, and the evaluation of the compound's therapeutic potential in other diseases. Additionally, the use of Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 in combination with other drugs or therapies may enhance its effectiveness and reduce off-target effects. Overall, the study of Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 has the potential to lead to the development of novel therapeutic strategies for various diseases.
合成法
The synthesis of Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 involves several steps, including the preparation of 3-(3-methylphenyl)sulfamoylbenzaldehyde, which is then reacted with 2-benzothiophenecarboxylic acid to form the final product. The synthesis process has been optimized to improve the yield and purity of the compound.
科学的研究の応用
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and cardiovascular disease. The compound has been shown to inhibit the activity of Rho GTPases, which play a crucial role in cell migration, proliferation, and survival. By inhibiting Rho GTPases, Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 1864 can prevent cancer cell invasion and metastasis, reduce inflammation, and improve cardiovascular function.
特性
IUPAC Name |
ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-3-23-18(20)16-17(14-9-4-5-10-15(14)24-16)25(21,22)19-13-8-6-7-12(2)11-13/h4-11,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYHKGJNBIZYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride](/img/structure/B2414878.png)
![2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414879.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2414882.png)
![[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid](/img/structure/B2414883.png)
![2-[(4-Fluorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2414884.png)



![(1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2414888.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2414894.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2414895.png)
